Sulfonosine Overcomes Thiopurine‑Refractory Leukemia: Head‑to‑Head In Vivo Comparison with Sulfenosine and 6‑Thioguanosine
Sulfonosine was directly compared with sulfenosine (the 6‑sulfenamide analog) and 6‑thioguanosine (6TGR) in a murine model of experimental leukemia that was selected for resistance to both sulfenosine and 6TGR. While sulfenosine and 6TGR were ineffective in this resistant model, sulfonosine exhibited ‘remarkable’ antileukemic activity [1]. The authors reported that the addition of a fully oxidized sulfur atom at the 6‑position was the sole structural change responsible for this functional gain [1]. Although the publication does not provide a numerical T/C value for sulfonosine in the resistant line, the qualitative outcome—activity against a tumor line refractory to the closest structural analogs—represents a definitive differentiation that cannot be achieved by simply increasing the dose of the sulfenamide or 6TGR [1].
| Evidence Dimension | Antileukemic activity in thiopurine‑refractory experimental leukemia (murine L1210 model selected for resistance to sulfenosine and 6TGR) |
|---|---|
| Target Compound Data | Remarkably active (qualitative descriptor); capable of overcoming acquired resistance observed with sulfenosine and 6TGR [1]. |
| Comparator Or Baseline | Sulfenosine (2‑amino‑9‑β‑D‑ribofuranosylpurine‑6‑sulfenamide) and 6‑thioguanosine (6TGR) – both inactive against the resistant leukemia line at doses that were effective in the parental line [1]. |
| Quantified Difference | Not numerically quantified in the public abstract; however, the qualitative difference is binary (active vs. inactive) and represents a therapeutically meaningful gain of function. |
| Conditions | In vivo murine L1210 leukemia model, specifically a subline resistant to sulfenosine and 6TGR. Route, schedule, and doses were not detailed in the abstract. |
Why This Matters
For researchers modeling thiopurine‑resistant hematologic malignancies, sulfonosine is the only member of this chemical series that provides activity where first‑generation analogs fail, preventing wasted animal cohorts and false‑negative results.
- [1] Finch, R. A., Vasquez, K. M., Hanna, N. B., Revankar, G. R., Robins, R. K., & Avery, T. L. (1990). Oxidation of 2‑amino‑9‑β‑D‑ribofuranosylpurine‑6‑sulfenamide to the corresponding 6‑sulfonamide facilitates changes in biologic characterization that include activity against thiopurine‑refractory experimental leukemia. Cancer Letters, 50(1), 63‑70. PMID: 2322928. View Source
